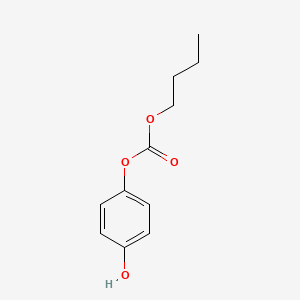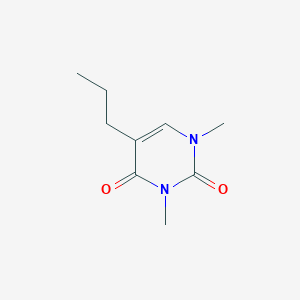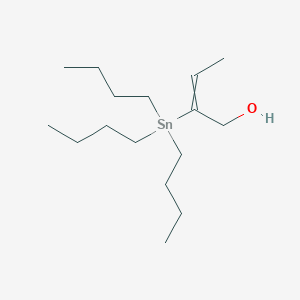![molecular formula C9H16N2O3 B14429912 4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid CAS No. 80413-66-7](/img/structure/B14429912.png)
4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C9H16N2O3 It is a derivative of cyclohexanecarboxylic acid, featuring a methylcarbamoyl group attached to the amino group on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Hydrogenation of Benzoic Acid: Cyclohexanecarboxylic acid can be prepared by hydrogenating benzoic acid.
Amidation Reaction: The cyclohexanecarboxylic acid is then reacted with methyl isocyanate to introduce the methylcarbamoyl group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrogenation and amidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic Acid: A precursor to the compound, used in similar applications.
4-[(Methoxycarbonyl)amino]cyclohexane-1-carboxylic Acid: Another derivative with a methoxycarbonyl group instead of a methylcarbamoyl group.
4-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)CYCLOHEXANECARBOXYLIC ACID: A related compound with a tert-butoxycarbonyl group.
Uniqueness
4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylcarbamoyl group differentiates it from other cyclohexane derivatives, providing unique properties for various applications.
Eigenschaften
CAS-Nummer |
80413-66-7 |
|---|---|
Molekularformel |
C9H16N2O3 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
4-(methylcarbamoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3/c1-10-9(14)11-7-4-2-6(3-5-7)8(12)13/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14) |
InChI-Schlüssel |
NYZLOLLWDWBYLG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1CCC(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


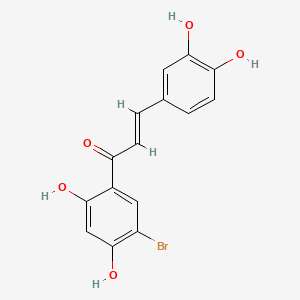

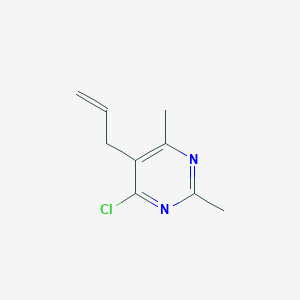
![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)

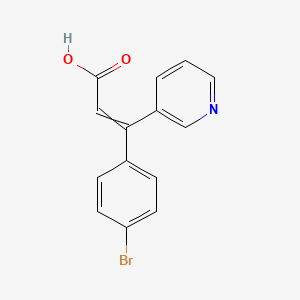
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
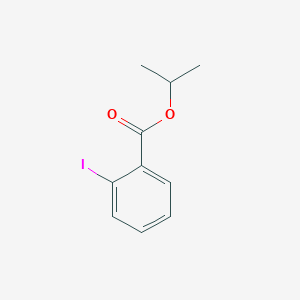

![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
